Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate
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Overview
Description
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate typically involves multiple steps, including halogenation, coupling reactions, and esterification. One common method involves the bromination of a pyridine derivative, followed by a Sonogashira coupling reaction to introduce the phenylethynyl group. The final step involves the esterification of the difluoroacetate group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate involves its interaction with specific molecular targets. The phenylethynyl group can interact with aromatic residues in proteins, while the difluoroacetate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate
- Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate
- Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-dichloroacetate
Uniqueness
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12BrF2NO2 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate |
InChI |
InChI=1S/C17H12BrF2NO2/c1-2-23-16(22)17(19,20)14-11-10-13(15(18)21-14)9-8-12-6-4-3-5-7-12/h3-7,10-11H,2H2,1H3 |
InChI Key |
DRZUQWAEIQYUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br)(F)F |
Origin of Product |
United States |
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